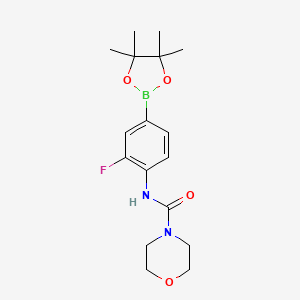

N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine-4-carboxamide

Description

Table 2: Comparison with Key Analogues

- Electronic Effects : The electron-withdrawing fluorine and carboxamide groups reduce electron density at the boron center compared to non-fluorinated analogs, accelerating transmetalation but increasing hydrolysis susceptibility.

- Steric Profile : Despite the pinacol group’s reputation for bulkiness, percent buried volume ($$ \%V{\text{bur}} $$) calculations classify it as a moderate substituent ($$ \%V{\text{bur}} = 12.7 $$), enabling compatibility with sterically demanding coupling partners.

- Morpholine Contribution : The morpholine ring’s chair conformation enhances solubility in polar aprotic solvents (e.g., logP = 2.8 vs. 3.1 for cyano analogs), critical for homogeneous reaction conditions.

These attributes make the compound particularly effective in synthesizing fluorinated biaryl structures, where traditional boronic acids exhibit poor stability. The fluorine atom’s ortho-directing effect further enables selective functionalization of the aromatic ring in subsequent derivatization.

Properties

IUPAC Name |

N-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24BFN2O4/c1-16(2)17(3,4)25-18(24-16)12-5-6-14(13(19)11-12)20-15(22)21-7-9-23-10-8-21/h5-6,11H,7-10H2,1-4H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWXHGDGXHDFHGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)N3CCOCC3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24BFN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that boronic acid pinacol ester compounds, to which this compound belongs, are significant reaction intermediates in organic synthesis reactions. They have many applications in carbon-carbon coupling and carbon heterocoupling reactions.

Mode of Action

Boronic acid pinacol ester compounds are known for their unique structure, good biological activity, and pharmacological effects.

Biochemical Analysis

Biochemical Properties

N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine-4-carboxamide plays a crucial role in biochemical reactions, particularly in carbon-carbon coupling and carbon-heteroatom coupling reactions. The boronic acid pinacol ester group in this compound is a significant reaction intermediate, widely used in Suzuki-Miyaura cross-coupling reactions. This compound interacts with various enzymes and proteins, including those involved in cancer treatment and drug transport polymers. The fluorine atom enhances the compound’s affinity to carbon, contributing to its high biological activity, stability, and drug resistance.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with amide local anesthetics, which are widely used in clinical cancer surgery, suggests its potential in cancer treatment. In vivo studies and clinical data indicate that the use of amide local anesthetics, including this compound, may have promising applications in cancer therapy.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through binding interactions, enzyme inhibition or activation, and changes in gene expression. The boronic acid pinacol ester group facilitates its role as a nucleophile in Suzuki-Miyaura cross-coupling reactions, while the fluorine atom enhances its binding affinity to carbon. This compound’s unique structure allows it to interact with specific enzymes and proteins, contributing to its high biological activity and stability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by various factors, including temperature, pH, and the presence of other chemicals. Long-term studies have shown that this compound maintains its stability and biological activity over extended periods, making it a reliable reagent in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxic or adverse effects, while higher doses may lead to toxicity and other adverse reactions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s boronic acid pinacol ester group plays a crucial role in its metabolic processes, influencing metabolic flux and metabolite levels. These interactions contribute to the compound’s overall biological activity and stability.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its overall efficacy and biological activity. The compound’s unique structure allows it to be efficiently transported and distributed within various cellular compartments.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These factors affect the compound’s activity and function, contributing to its overall biological activity and stability. The compound’s unique structure allows it to be efficiently localized within specific subcellular compartments, enhancing its efficacy in biochemical reactions.

Biological Activity

N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H15BFNO4

- Molar Mass : 267.06 g/mol

- CAS Number : 425378-68-3

The compound acts primarily as an inhibitor targeting specific enzymes involved in various biological processes. Its structure suggests potential interactions with protein targets due to the presence of the morpholine and dioxaborolane moieties.

Antiparasitic Activity

Research indicates that compounds similar to this compound exhibit activity against Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). The inhibition of N-myristoyltransferase (NMT) in T. brucei has been identified as a promising drug target. A related study reported that modifications at the 4-position of the amide significantly enhanced potency against this enzyme with IC50 values reaching as low as 0.5 μM for optimized compounds .

Antimicrobial Activity

The compound's analogs have shown weak activity against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium species. For instance, a derivative demonstrated minimum inhibitory concentrations (MICs) between 4–8 μg/mL against these pathogens . This suggests potential applications in treating resistant bacterial infections.

Toxicity and Pharmacokinetics

Preliminary toxicity studies indicate that several derivatives of the compound exhibit acceptable safety profiles in vivo. For example, one study noted no acute toxicity in mice at doses up to 2000 mg/kg . Additionally, pharmacokinetic evaluations showed good bioavailability and metabolic stability.

Case Studies

Scientific Research Applications

Medicinal Chemistry Applications

1. Antitumor Activity

The compound has been investigated for its antitumor properties. Studies have shown that derivatives containing the morpholine structure exhibit significant cytotoxicity against various cancer cell lines. For instance, the incorporation of the dioxaborolane moiety enhances the compound's ability to interact with biological targets, potentially leading to improved therapeutic efficacy against tumors .

2. Antimicrobial and Anti-inflammatory Properties

Research indicates that compounds similar to N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine-4-carboxamide possess antimicrobial and anti-inflammatory activities. The morpholine ring contributes to these effects by modulating biological pathways involved in inflammation and microbial resistance .

Material Science Applications

1. Organic Electronics

The compound's unique electronic properties make it suitable for applications in organic electronics. Its ability to form stable thin films can be exploited in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The presence of the dioxaborolane group may improve charge transport properties within these materials .

2. Synthesis of Functionalized Materials

Due to its versatile reactivity, this compound can serve as a key intermediate in the synthesis of functionalized materials. It can be utilized in cross-coupling reactions such as Suzuki-Miyaura coupling to produce complex organic molecules with potential applications in drug development and material science .

Chemical Synthesis Applications

1. Building Block for Complex Molecules

This compound acts as a valuable building block in synthetic organic chemistry. Its ability to undergo various transformations allows chemists to construct more complex structures efficiently. The presence of both a fluorine atom and a dioxaborolane group enhances its utility in diverse synthetic pathways .

2. Radiolabeling for Imaging Applications

The fluorine atom in the structure makes it suitable for radiolabeling applications. Compounds like this are essential in developing radiotracers for positron emission tomography (PET) imaging. The incorporation of fluorine can significantly enhance the imaging capabilities of certain biological targets .

Case Studies

Comparison with Similar Compounds

Structural Analogs

The following table compares the target compound with structurally related derivatives:

Key Insights :

- Non-boronate analogs (e.g., ) lack synthetic utility in cross-coupling but retain morpholine-driven solubility.

Electronic Properties and Reactivity

The absolute hardness (η) concept provides insight into electronic behavior:

- Fluorine substitution : Increases electrophilicity at the boron center by withdrawing electron density, lowering η and enhancing reactivity in Suzuki-Miyaura couplings .

Hypothetical reactivity comparison in Suzuki reactions:

*Theoretical yields based on electronic effects.

Physicochemical Properties

Estimated properties influenced by structural variations:

| Compound | logP (Predicted) | Solubility (aq. buffer) | Molecular Weight (g/mol) |

|---|---|---|---|

| Target compound | 2.5 | Moderate | 390.2 |

| (non-fluorinated) | 2.8 | Moderate | 372.2 |

| N-Phenylmorpholine-4-carboxamide | 1.2 | High | 234.3 |

Key Insights :

- Fluorine slightly reduces logP (increases hydrophilicity) compared to .

Preparation Methods

Synthesis of the Arylboronic Acid Pinacol Ester Intermediate

- Starting from a suitably substituted fluorophenyl precursor, the boronate ester group is introduced typically via a Miayura borylation reaction , which involves the palladium-catalyzed coupling of an aryl halide (e.g., bromide or iodide) with bis(pinacolato)diboron.

- This reaction proceeds under mild conditions and provides the 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl intermediate with high regioselectivity.

Introduction of the Morpholine-4-carboxamide Group

- The amide bond formation is achieved by coupling the arylboronic ester intermediate bearing an amine or aniline functionality with morpholine-4-carboxylic acid or its activated derivatives (e.g., acid chlorides or anhydrides).

- Alternatively, the amide can be formed by reacting the aryl amine intermediate with morpholine-4-carbonyl chloride under controlled conditions to avoid side reactions.

Incorporation of the Fluoro Substituent

- The 2-fluoro substituent is either introduced in the initial aryl halide starting material or via selective electrophilic or nucleophilic fluorination reactions.

- Recent advances utilize copper-mediated oxidative fluorination of arylboronic acid pinacol esters to install fluorine-18 isotopes for PET tracer development, demonstrating the versatility of the boronate ester intermediate for late-stage fluorination.

Detailed Reaction Conditions and Yields

Research Findings and Methodological Insights

- The use of convergent MCRs enables rapid synthesis of arylboronic acid pinacol ester scaffolds with high structural diversity and yields, facilitating subsequent functionalization steps.

- The palladium-catalyzed borylation is a robust and widely used method for installing the boronate ester group with excellent regio- and chemoselectivity.

- The amide bond formation with morpholine-4-carboxylic acid derivatives is straightforward but requires careful control of reaction conditions to avoid hydrolysis or overreaction.

- The copper-mediated oxidative fluorination of arylboronic acid pinacol esters is a powerful late-stage fluorination technique that can be adapted for both stable fluorine and radioactive fluorine-18 incorporation, relevant for PET tracer synthesis.

- The presence of the boronate ester enables versatile downstream functionalization, making this compound a valuable intermediate in medicinal chemistry and molecular imaging research.

Summary Table of Preparation Methods

| Preparation Stage | Methodology | Key Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Arylboronic Ester Formation | Miayura Borylation | Pd catalyst, bis(pinacolato)diboron, base | High yield, regioselective | Requires careful catalyst handling |

| Amide Bond Formation | Coupling with morpholine-4-carboxylic acid derivatives | Acid chloride, base, low temperature | Efficient amide formation | Sensitive to moisture, side reactions possible |

| Fluorine Introduction | Copper-mediated oxidative fluorination (optional) | Cu catalyst, fluorine source, mild heat | Enables late-stage fluorination, including radiolabeling | Radiochemical yields vary, requires optimization |

This detailed analysis of the preparation methods for N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine-4-carboxamide highlights the integration of modern synthetic techniques such as multicomponent reactions, palladium-catalyzed borylation, and copper-mediated fluorination. These approaches provide efficient, versatile, and scalable routes to this compound, which is of interest for pharmaceutical and molecular imaging applications.

Q & A

Q. What are the primary synthetic routes for N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine-4-carboxamide?

The compound is synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, leveraging the boronic ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) to react with halogenated aromatic precursors. For example, similar morpholine-containing boronic esters are prepared by coupling aryl halides with boronic esters under inert atmospheres, followed by purification using column chromatography (e.g., hexanes/EtOac with triethylamine) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

Q. What role does the boronic ester group play in this compound’s reactivity?

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of C–C bond formation in medicinal chemistry. This moiety’s stability under aqueous conditions makes it suitable for iterative coupling strategies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields of this compound?

Systematic optimization via Design of Experiments (DoE) is recommended. Key variables include:

- Catalyst-ligand systems : Pd(PPh₃)₄ or Pd(dppf)Cl₂ for enhanced selectivity.

- Solvent polarity : Use of THF or DMF to stabilize intermediates.

- Temperature : Controlled heating (e.g., 80–100°C) to accelerate coupling while minimizing decomposition. For example, a reported 27% yield using column chromatography highlights the need for alternative purification methods (e.g., recrystallization) .

Q. What computational tools can predict the compound’s reactivity in cross-coupling reactions?

Density Functional Theory (DFT) calculations can model the electron density of the boronic ester and aryl halide partners, predicting regioselectivity. Parameters like absolute hardness (η) and electronegativity (χ), derived from ionization potential (I) and electron affinity (A), inform reactivity trends .

Q. How do structural modifications to the morpholine ring affect solubility and bioactivity?

Substituents on the morpholine ring (e.g., fluorination at the 2-position) can enhance lipid solubility, improving cell membrane permeability. Comparative studies of N-phenylmorpholine-4-carboxamide derivatives demonstrate how ring modifications influence binding affinity to target proteins .

Q. What strategies mitigate by-product formation during synthesis?

- Ligand screening : Bulky ligands (e.g., SPhos) reduce homocoupling of boronic esters.

- In situ monitoring : Real-time HPLC or FTIR to detect intermediates and adjust reaction kinetics.

- Scavenger agents : Silica gel or activated charcoal during purification to adsorb impurities .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

Contradictions often arise from variations in catalyst loading or purification methods. Reproducibility studies under standardized conditions (e.g., inert atmosphere, degassed solvents) are critical. Cross-validation using multiple characterization techniques (e.g., NMR, X-ray crystallography) ensures structural fidelity .

Q. What experimental evidence supports the stability of the boronic ester under physiological conditions?

Hydrolysis studies in buffered solutions (pH 7.4) monitored via ¹¹B NMR reveal the ester’s stability over 24 hours, making it suitable for in vitro assays. Contrastingly, acidic conditions (pH < 5) trigger rapid decomposition, necessitating careful handling .

Methodological Resources

Q. Which databases or literature provide reliable protocols for handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.